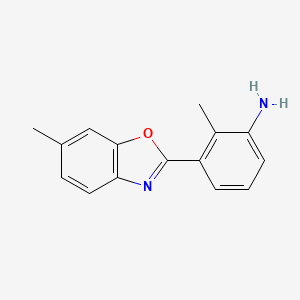
2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerization Mechanisms
The study of polymerization mechanisms, particularly focusing on benzoxazine monomers, has been a significant area of research. These monomers, synthesized via condensation reactions involving phenols, anilines, and formaldehyde, exhibit unique polymerization behaviors. The presence of methylol groups in these monomers accelerates ring-opening polymerization, leading to materials with enhanced thermal and mechanical properties. This is crucial for developing advanced polymers with specific functionalities and improved performance characteristics (Baqar et al., 2012).
Antimicrobial Activity
Another research direction involves the synthesis of novel chemical entities using benzoxazole derivatives, aimed at exploring their potential antimicrobial activities. For instance, the development of quinazolinone derivatives incorporating benzoxazole units has shown promising antimicrobial properties. This approach not only contributes to the discovery of new therapeutic agents but also enhances our understanding of the structural attributes contributing to antimicrobial efficacy (Habib et al., 2013).
Catalytic Applications
In catalysis, the regioselective Rh(III)-catalyzed C-H amidation of aniline derivatives, utilizing benzoxazole as a directing group, exemplifies the integration of benzoxazole scaffolds in synthesizing complex organic molecules. This method highlights the solvent-controlled synthesis of diamine and benzimidazole derivatives, demonstrating the versatility of benzoxazole compounds in facilitating selective and efficient chemical transformations (Khake & Chatani, 2020).
Antiprotozoal and Antimicrobial Agents
Benzoxazole derivatives have been extensively investigated for their biological activities, including antiprotozoal and antimicrobial effects. The synthesis of benzoxazolyl aniline derivatives has led to compounds showing significant inhibitory activities against various protozoal and microbial species. These studies contribute to the ongoing search for new therapeutic agents against infectious diseases, underscoring the potential of benzoxazole compounds in medicinal chemistry (Abdelgawad et al., 2021).
Advanced Material Applications
The development of advanced materials, such as shape-memory polybenzoxazines, represents another vital application area. The synthesis of siloxane-containing benzoxazines and their polymerization to yield polybenzoxazines with temperature-responsive shape-memory behavior highlights the role of benzoxazole derivatives in creating functional materials for various technological applications. These materials exhibit excellent shape fixity and recovery ratios, essential for applications in smart textiles, actuators, and sensors (Liu et al., 2016).
Eigenschaften
IUPAC Name |
2-methyl-3-(6-methyl-1,3-benzoxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-6-7-13-14(8-9)18-15(17-13)11-4-3-5-12(16)10(11)2/h3-8H,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCAPZALPNDHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=C(C(=CC=C3)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethoxyphenethyl)-6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2723860.png)

![2-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B2723865.png)
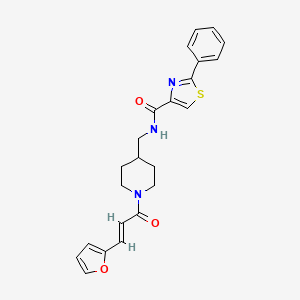
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2723867.png)
![N-(4-methoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2723868.png)
![N-(1-cyanocyclohexyl)-2-[1-(2,4-dichlorophenyl)ethyl-methylamino]acetamide](/img/structure/B2723869.png)
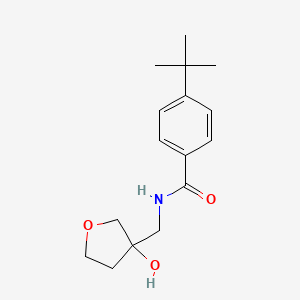
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2723873.png)
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(o-tolyl)propan-1-one](/img/structure/B2723874.png)
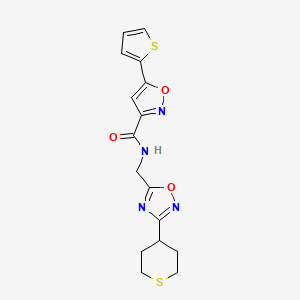
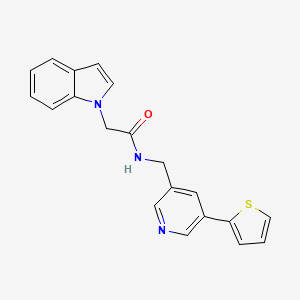

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2723879.png)
